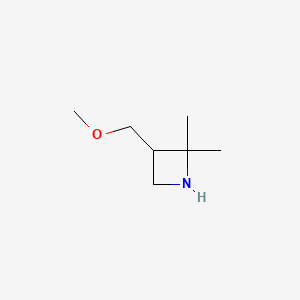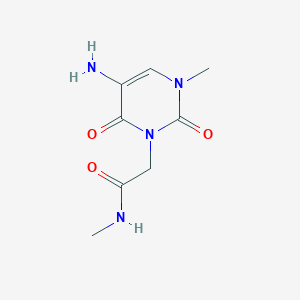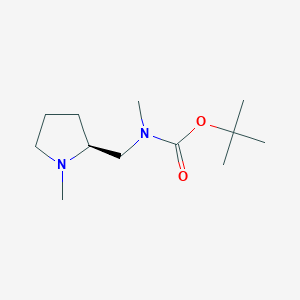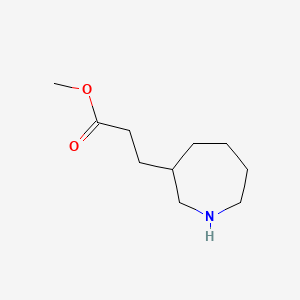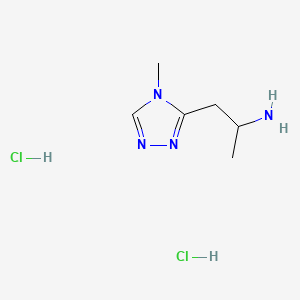
Methyl 4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a bromine atom at the 4th position of the benzene ring and a diazinane ring attached to the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzoate typically involves the bromination of methyl benzoate followed by the introduction of the diazinane ring. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The diazinane ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The diazinane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学的研究の応用
Methyl 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and diazinane ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the diazinane ring.
Methyl 4-iodobenzoate: Similar structure with an iodine atom instead of bromine.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom.
Uniqueness
Methyl 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzoate is unique due to the presence of both the bromine atom and the diazinane ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H11BrN2O4 |
|---|---|
分子量 |
327.13 g/mol |
IUPAC名 |
methyl 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzoate |
InChI |
InChI=1S/C12H11BrN2O4/c1-19-11(17)8-3-2-7(13)6-9(8)15-5-4-10(16)14-12(15)18/h2-3,6H,4-5H2,1H3,(H,14,16,18) |
InChIキー |
BMXPVLTZYCSJJN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13491228.png)
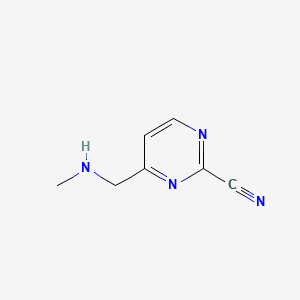

![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13491254.png)

